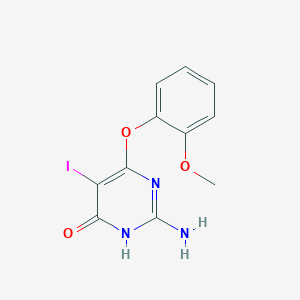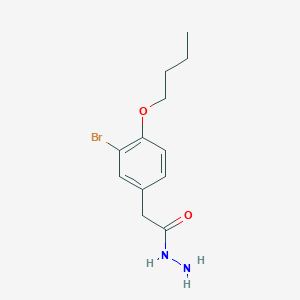![molecular formula C19H21FN4O2 B6003132 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003132.png)
7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one, also known as FBC-1114, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but it is believed to inhibit the activity of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression, and its overexpression has been linked to the development and progression of cancer. By inhibiting LSD1, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been found to have a low toxicity profile and does not affect the viability of normal cells. In a study published in the European Journal of Medicinal Chemistry, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one was found to have no significant effect on the body weight, organ weight, or histopathology of mice treated with the compound. The compound was also found to have no effect on the levels of liver enzymes, indicating that it does not cause liver damage.
実験室実験の利点と制限
One advantage of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This can be addressed by formulating the compound as a prodrug or by using alternative delivery methods such as nanoparticles.
将来の方向性
There are several future directions for 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one research. One direction is to further investigate the mechanism of action of the compound and its effects on epigenetic regulation. Another direction is to study the potential therapeutic applications of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in combination with other anticancer agents. Additionally, the development of new formulations and delivery methods for 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one may enhance its bioavailability and efficacy. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one as a potential anticancer agent.
Conclusion:
In conclusion, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. The compound has a low toxicity profile and has the potential to be developed as a new anticancer agent. Further research is needed to fully understand the mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one and to evaluate its safety and efficacy in preclinical and clinical studies.
合成法
The synthesis of 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one involves the condensation of 4-fluorobenzylamine with 1H-pyrazole-4-carboxylic acid, followed by the addition of 1,2-diaminocyclohexane and acetic anhydride. The reaction mixture is then heated to produce 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one as a white solid with a yield of 66%. The purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.
科学的研究の応用
7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. In a study published in the Journal of Medicinal Chemistry, 7-(4-fluorobenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one was found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound was also found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-(1H-pyrazole-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-16-4-2-14(3-5-16)12-23-8-1-6-19(18(23)26)7-9-24(13-19)17(25)15-10-21-22-11-15/h2-5,10-11H,1,6-9,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRPDOOLKCQERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CNN=C3)C(=O)N(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-{4-[(phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B6003050.png)
![N-allyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6003061.png)

amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)

![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)
![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)

![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)